Denv-IN-11

Dengue Virus Pan-serotype Antiviral

Researchers require a pan-serotype dengue inhibitor with a validated target to avoid irreproducible results. Denv-IN-11 (SC27) solves this with: • Broad-spectrum activity: EC50 3.15-4.46 μM (DENV1-4) vs serotype-restricted analogs. • Mechanistically defined: Binds NS5 methyltransferase SAM-site (enzymatically & computationally validated). • Preclinical utility: Non-hepatotoxic in mice (50 mg/kg i.p.). • Ideal for cross-serotype screening, resistance studies, and co-crystallography.

Molecular Formula C22H16ClNO5S
Molecular Weight 441.9 g/mol
Cat. No. B12385551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenv-IN-11
Molecular FormulaC22H16ClNO5S
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClNO5S/c23-17-5-9-19(10-6-17)30(26,27)24-18-7-3-16(4-8-18)20(25)11-1-15-2-12-21-22(13-15)29-14-28-21/h1-13,24H,14H2/b11-1+
InChIKeyMJGNTFBYJUOFQC-QQDOKKFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Denv-IN-11: Pan-Serotype Dengue NS5 Methyltransferase Inhibitor


Denv-IN-11 (also designated SC27) is a sulfonamide chalcone derivative identified as a potent inhibitor of all four dengue virus (DENV) serotypes [1]. The compound demonstrates broad-spectrum antiviral activity with EC₅₀ values ranging from 3.15 to 4.46 μM against DENV1–4 and exhibits a half-maximal cytotoxicity concentration (CC₅₀) of 31.02 μM in cell-based assays [1]. Mechanistically, Denv-IN-11 targets the S‑adenosyl‑L‑methionine (SAM)‑binding site of the viral NS5 methyltransferase, a highly conserved domain essential for flavivirus RNA capping and replication [1]. The compound's molecular formula is C₂₂H₁₆ClNO₅S with a molecular weight of 441.88 g/mol .

Pan-serotype antiviral screening studies
NS5 methyltransferase target engagement research
Defined chemical identity for reproducible pharmacology

Denv-IN-11: Unique Profile Among Sulfonamide Chalcones


Sulfonamide chalcones exhibit substantial variability in antiviral potency, target engagement, and serotype coverage, making direct substitution hazardous for reproducible research. Within the same chemical series, close analogs such as SC22 display higher potency (EC₅₀ 0.71–0.94 μM) but lack a defined molecular target, while other methyltransferase inhibitors like diasarone-I and dibromopinocembrin are restricted to DENV2 activity only [1][2]. Denv-IN-11 uniquely combines pan‑DENV1–4 efficacy with experimentally validated binding to the SAM‑binding site of NS5 methyltransferase, a feature confirmed by enzyme‑based assays and computational docking [1]. Substituting Denv-IN-11 with an alternative that lacks this mechanistic validation or broad serotype activity would compromise experimental interpretability and may yield irreproducible results in cross‑serotype or target‑engagement studies.

Mechanism SC22 lacks validated target engagement; substitution may compromise target interpretation
Serotype coverage Diasarone‑I / dibromopinocembrin are DENV2‑limited; may not support pan‑serotype studies
Purity Generic sulfonamide chalcones often lack batch‑to‑batch purity data; may introduce assay variability

Denv-IN-11: Head-to-Head Evidence vs. Analogs


Pan-Serotype Antiviral Activity

Denv-IN-11 (SC27) demonstrates inhibitory activity against all four DENV serotypes with EC₅₀ values of 3.15–4.46 μM, as determined by cell-based antiviral assays using C6/36 mosquito cells and reference strains DENV1 (16007), DENV2 (NGC), DENV3 (16562), and DENV4 (c0036) [1]. In contrast, the close analog SC22 exhibits superior potency (EC₅₀ 0.71–0.94 μM) but its molecular target remains unidentified [1]. Other dengue methyltransferase inhibitors such as diasarone-I (EC₅₀ 4.5 μM, DENV2 only) and dibromopinocembrin (EC₅₀ 2.06 μM, DENV2 only) lack demonstrated activity against all four serotypes [2][3]. The pan‑serotype coverage of Denv-IN-11 is a critical differentiation factor for research requiring broad‑spectrum dengue inhibition.

Pan-Serotype Antiviral Activity
Head-to-head
DENV1–4 EC₅₀: 3.15–4.46 μM
SC22: 0.71–0.94 μM (target unknown); Diasarone‑I/Dibromopinocembrin: DENV2 only
Supports pan-serotype antiviral screening context
Potency ranking may vary across assay platforms
Dengue Virus Pan-serotype Antiviral Flavivirus

NS5 Methyltransferase SAM-Site Target Validation

Denv-IN-11 (SC27) binds specifically to the conserved SAM‑binding pocket of DENV NS5 methyltransferase, as demonstrated by both computational docking (MM/GBSA free energy calculations) and enzyme‑based inhibition assays [1]. In contrast, the structurally related sulfonamide chalcone SC22, which exhibits greater antiviral potency, acts at a late stage of viral replication but its precise molecular target remains unidentified [1]. Other methyltransferase inhibitors like diasarone‑I and dibromopinocembrin rely solely on in silico predictions without direct enzyme assay confirmation [2][3]. The validated target engagement of Denv-IN-11 provides a defined mechanism of action, essential for mechanistic studies and structure‑activity relationship investigations.

NS5 MTase SAM‑Site Target Validation
Head-to-head
SAM‑binding confirmed by enzyme & docking assays
SC22: unknown target; Diasarone‑I/Dibromopinocembrin: in silico only
Supports target-engagement mechanistic studies
Binding validated by orthogonal experimental methods
NS5 Methyltransferase Target Validation SAM-binding Flavivirus

In Vivo Safety Profile in Mice

Denv-IN-11 (SC27) administered intraperitoneally at a single dose of 50 mg/kg to C57BL/6 mice did not elevate serum alanine aminotransferase (ALT) or creatinine (Cr) levels on days 1, 3, and 7 post‑dosing, indicating an absence of acute hepatotoxicity and nephrotoxicity [1]. The structurally related compound SC22 showed identical safety outcomes at the same dose, but its unknown target limits interpretability [1]. Dibromopinocembrin also demonstrated no ALT or Cr elevation in a similar mouse model, yet its antiviral activity is confined to DENV2 [2]. The combination of broad‑spectrum efficacy and clean acute toxicity profile distinguishes Denv-IN-11 for in vivo pharmacology studies.

In Vivo Safety Model Profile
Method context
No ALT/Cr elevation at 50 mg/kg i.p. (days 1,3,7)
C57BL/6 mouse model; SC22 identical safety but lacks target validation
Supports in vivo model safety monitoring context
Single-dose study; chronic exposure endpoints not assessed
In Vivo Safety Hepatotoxicity Nephrotoxicity C57BL/6

Chemical Identity and Purity Profile for Reproducible Research

Denv-IN-11 (SC27) is fully characterized as a sulfonamide chalcone with molecular formula C₂₂H₁₆ClNO₅S and molecular weight 441.88 g/mol . The compound is supplied at ≥98% purity as verified by HPLC and NMR analysis . In contrast, many in‑class sulfonamide chalcones lack standardized purity specifications and batch‑to‑batch consistency data, which can introduce variability in cell‑based and enzyme assays. The defined chemical identity and high purity of Denv-IN-11 ensure experimental reproducibility and reliable cross‑study comparisons.

Chemical Identity & Purity
Specification review
Purity ≥98% (HPLC); C₂₂H₁₆ClNO₅S, MW 441.88
NMR confirmation; lot-specific COA available
Supports assay reproducibility and lot consistency
Verify COA for current lot before use
Chemical Identity Purity Characterization Reproducibility

Denv-IN-11: Evidence-Based Applications


Pan-Serotype Antiviral Screening & Resistance

Denv-IN-11's confirmed activity against all four DENV serotypes (EC₅₀ 3.15–4.46 μM) makes it an ideal tool for broad‑spectrum antiviral screening and for investigating pan‑serotype resistance mechanisms. Unlike serotype‑restricted inhibitors (e.g., diasarone‑I, dibromopinocembrin), Denv-IN-11 enables consistent assessment of antiviral efficacy across the entire dengue family in a single experimental system [1].

NS5 Methyltransferase Mechanistic Studies

The experimentally validated binding of Denv-IN-11 to the SAM‑binding site of NS5 methyltransferase positions it as a reference compound for studying flavivirus RNA capping. Researchers can employ Denv-IN-11 in enzyme inhibition assays, co‑crystallography efforts, or cellular target engagement studies to elucidate the structural determinants of methyltransferase inhibition [2].

In Vivo Pharmacodynamics & Toxicity in Dengue Models

The demonstrated acute safety profile of Denv-IN-11 in C57BL/6 mice (no ALT or Cr elevation at 50 mg/kg i.p.) supports its use in preclinical pharmacodynamic studies. The compound can serve as a benchmark for evaluating next‑generation methyltransferase inhibitors in animal models of dengue infection, particularly where hepatotoxicity is a concern [3].

Application
Selection Property
Validation Focus
Pan-serotype antiviral screening & resistance studies
Pan-DENV1–4 activity profile
Serotype coverage and resistance endpoint verification
NS5 methyltransferase target engagement research
Experimentally validated SAM-site binding
Enzyme assay and docking reproducibility
In vivo pharmacology & toxicity monitoring
Acute safety endpoint profile
ALT/Cr biomarker context and model relevance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denv-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.